CRRWIQPHEHTAKI-UHFFFAOYSA-N
Description
However, based on structural conventions for InChI Keys, it is likely a heterocyclic or aromatic compound with functional groups such as amines, halogens, or trifluoromethyl substituents. Such compounds are often explored in medicinal chemistry or materials science due to their reactivity and stability. For instance, pyridine derivatives with trifluoromethyl groups (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N, CAS 871826-12-9) are noted for applications in drug discovery and agrochemicals . While specific data for CRRWIQPHEHTAKI-UHFFFAOYSA-N (e.g., molecular formula, synthesis routes) are absent in the evidence, its comparison with structurally analogous compounds can be inferred from available literature.
Properties
Molecular Formula |
C25H13ClO3 |
|---|---|
Molecular Weight |
396.826 |
InChI |
InChI=1S/C25H13ClO3/c26-14-7-5-6-13(12-14)19-20-22(27)15-8-1-3-10-17(15)24(20)29-25-18-11-4-2-9-16(18)23(28)21(19)25/h1-12,19H |
InChI Key |
CRRWIQPHEHTAKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(O3)C5=CC=CC=C5C4=O)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CRRWIQPHEHTAKI-UHFFFAOYSA-N (hypothetical properties inferred from class trends) with structurally related compounds from and other sources:
Key Findings:
Structural Similarities : Pyridine derivatives with trifluoromethyl groups (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N ) share high thermal stability and lipophilicity (LogP ~2.1), making them suitable for drug delivery systems . The target compound likely exhibits comparable properties.
Reactivity : Compounds with chloro or amine substituents (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine ) show enhanced nucleophilic reactivity, enabling cross-coupling reactions in synthetic chemistry .
Industrial Relevance: Bisphenol-like structures (e.g., 4,4'-H3OIpoINJINIeHINpeHO1) are used in polymer production, highlighting the versatility of halogenated aromatics in materials science .
Pharmacokinetics : Pyridine-based compounds with trifluoromethyl groups often exhibit moderate GI absorption and BBB permeability, as seen in HVXHWBMLTSDYGK-UHFFFAOYSA-N (TPSA = 30.5 Ų, GI absorption = 82%) .
Notes
Data Limitations : Direct experimental data for This compound (e.g., NMR, melting point) are unavailable in the provided evidence. Comparisons are based on structural analogs and class trends.
Synthesis Methods: Pyridine derivatives are typically synthesized via nucleophilic substitution or catalytic cross-coupling, as described for HVXHWBMLTSDYGK-UHFFFAOYSA-N using reagents like N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate .
Regulatory Considerations : Halogenated compounds (e.g., 4,4'-H3OIpoINJINIeHINpeHO1 ) may require stringent safety evaluations due to environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
